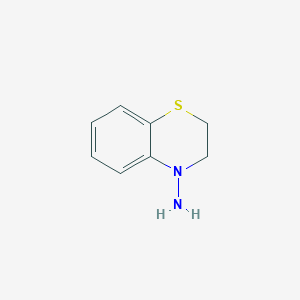

2,3-dihydro-4H-1,4-benzothiazin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39093-62-4 |

|---|---|

Molecular Formula |

C8H10N2S |

Molecular Weight |

166.25 g/mol |

IUPAC Name |

2,3-dihydro-1,4-benzothiazin-4-amine |

InChI |

InChI=1S/C8H10N2S/c9-10-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6,9H2 |

InChI Key |

SDASKVKPRRZVMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=CC=CC=C2N1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydro 4h 1,4 Benzothiazin 4 Amine and Its Derivatives

Cyclization Strategies for the 1,4-Benzothiazine Ring System

The formation of the 1,4-benzothiazine ring is central to the synthesis of the target compound and its analogues. Various cyclization strategies have been developed, with those involving 2-aminothiophenol (B119425) precursors being the most prominent.

Reactions Involving 2-Aminothiophenol Precursors

2-Aminothiophenol is a versatile starting material for the synthesis of a wide range of sulfur and nitrogen-containing heterocyclic compounds, including 1,4-benzothiazines. ekb.eg Its dual nucleophilic nature, possessing both an amino and a thiol group, allows for a variety of cyclization pathways.

The condensation of 2-aminothiophenol with various carbonyl compounds is a widely employed method for the synthesis of benzothiazole (B30560) and benzothiazine derivatives. mdpi.commdpi.comorganic-chemistry.org This approach typically involves the initial formation of a Schiff base or an enamine intermediate, followed by an intramolecular cyclization.

A range of catalysts have been utilized to promote these reactions, including Lewis acids, Brønsted acids, and heterogeneous catalysts. For instance, the condensation of 2-aminothiophenol with aldehydes can be effectively catalyzed by ZnO nanoparticles, providing good to excellent yields of 2-substituted benzothiazoles. mdpi.com The nature of the substituent on the aldehyde can influence the reaction yield, with electron-withdrawing groups sometimes leading to higher yields compared to electron-donating groups. mdpi.com The use of microwave irradiation has also been shown to accelerate these condensation reactions, often leading to shorter reaction times and higher yields. mdpi.com

Table 1: Examples of Condensation Reactions for the Synthesis of Benzothiazole Derivatives

| Entry | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | ZnO NPs | Ethanol (B145695) | Room Temperature | 96 |

| 2 | 4-Nitrobenzaldehyde (B150856) | ZnO NPs | Ethanol | Room Temperature | 95 |

| 3 | 4-Methoxybenzaldehyde | ZnO NPs | Ethanol | Room Temperature | 92 |

| 4 | Various aromatic aldehydes | SnP₂O₇ | - | - | 87-95 |

This table is interactive and can be sorted by clicking on the column headers.

The reaction of 2-aminothiophenol with 1,3-dicarbonyl compounds provides an effective route to 2,3-disubstituted-1,4-benzothiazines. nih.gov This cyclocondensation reaction can be promoted by various catalysts and reaction conditions. For example, the use of a catalytic amount of hydrazine (B178648) hydrate (B1144303) in a solvent-free system has been reported to give high yields of the desired products in a short reaction time. nih.gov

In a biomimetic approach, the cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds has been achieved using β-cyclodextrin as a supramolecular catalyst in water, affording excellent yields of 1,4-benzothiazine derivatives. nih.gov Microwave irradiation in the presence of basic alumina (B75360) as a heterogeneous catalyst has also been successfully employed for the reaction of 2-aminothiophenols with β-keto esters and β-diketones, resulting in good yields and short reaction times. nih.gov

Table 2: Cyclocondensation of 2-Aminothiophenol Derivatives with 1,3-Dicarbonyl Compounds

| Entry | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Acetylacetone (B45752) | m-CPBA/2-IBX, Acetonitrile, 70 °C | 89 | nih.gov |

| 2 | Ethyl acetoacetate (B1235776) | m-CPBA/2-IBX, Acetonitrile, 70 °C | 85 | nih.gov |

| 3 | Dimedone | m-CPBA/2-IBX, Acetonitrile, 70 °C | 82 | nih.gov |

| 4 | Various 1,3-dicarbonyls | β-cyclodextrin, Water, 60 °C | 70-91 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to the synthesis of complex molecules from simple starting materials in a single pot, avoiding the isolation of intermediates. While specific examples for the direct synthesis of 2,3-dihydro-4H-1,4-benzothiazin-4-amine via a cascade reaction from 2-aminothiophenol are not extensively detailed in the provided search results, the principles of cascade reactions are applicable to the formation of the dihydrobenzothiazine core.

For instance, a plausible cascade sequence could involve the reaction of 2-aminothiophenol with a suitable Michael acceptor. This would initiate a Michael addition of the thiol group, followed by an intramolecular condensation of the amino group to form the dihydrobenzothiazine ring. The reaction of 2-aminothiophenol with in situ-formed fumaraldehyde (B1234199) has been shown to proceed via a Michael addition followed by intramolecular condensation to yield a benzothiazine system. nih.gov

Ring Expansion Methodologies

Ring expansion reactions provide an alternative and powerful strategy for the synthesis of 1,4-benzothiazine derivatives from smaller heterocyclic precursors. A notable example is the copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids to produce 4-cyano-1,4-benzothiazines. This transformation is believed to proceed through a copper-catalyzed decarboxylative coupling, followed by a ring-opening of the resulting intermediate and subsequent intramolecular hydroamination to yield the 1,4-benzothiazine ring system. This methodology tolerates both electron-withdrawing and electron-donating groups on the benzothiazole ring.

Another approach to ring expansion involves the base-induced synthesis of 4H-1,4-benzothiazines from 1,3-benzothiazolium cations and α-haloketones under ultrasonication. nih.gov

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the starting materials, are highly efficient in generating molecular complexity. organic-chemistry.org

One example of an MCR for the synthesis of a related benzothiazine scaffold is the one-pot synthesis of benzothiazin-4-ones from an amine (such as N-(3-aminopropyl)piperidine), an aldehyde, and thiosalicylic acid in good yields. organic-chemistry.org

While direct applications of the Passerini and Ugi reactions for the synthesis of this compound were not explicitly found, these isocyanide-based MCRs are powerful tools for the synthesis of diverse heterocyclic structures. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-hydroxy carboxamides. beilstein-journals.org A sequential Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution reaction has been developed for the synthesis of polysubstituted 4H-3,1-benzothiazines, which are isomers of the 1,4-benzothiazine system. nih.govresearchgate.netmdpi.com

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. mdpi.com The versatility of the Ugi reaction allows for the incorporation of a wide range of substituents, making it a potentially valuable tool for creating libraries of 1,4-benzothiazine derivatives, should a suitable reaction pathway be designed.

Catalytic Approaches in the Synthesis of 1,4-Benzothiazine Derivatives

Catalysis is at the forefront of modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. The synthesis of 1,4-benzothiazine derivatives has greatly benefited from various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts. rsc.org

Metal-Based Catalysis

Metal-based catalysts have been extensively utilized in the synthesis of 1,4-benzothiazine derivatives, often facilitating key bond-forming reactions. rsc.org Gold catalysts, for instance, have been employed in the cyclization of thiourea (B124793) derivatives to form benzothiazine heterocycles. nih.gov This method allows for the selective synthesis of six-membered benzothiazine rings. nih.gov Another approach involves an iodide-catalyzed aerobic synthesis, which enables the functionalization of multiple C–H bonds with elemental sulfur to construct the 1,4-benzothiazine core. rsc.org Palladium and copper catalysis have also been used in the cyclization of α-thioamides, derived from the reaction of 2-bromothiophenol (B30966) with α-halohydroxamates, to yield the desired benzothiazine compounds. nih.gov

| Catalyst System | Reactants | Key Features |

| Gold Catalysts | Thiourea derivatives | Selective synthesis of six-membered benzothiazine heterocycles. nih.gov |

| Iodide | Aryl methyl ketones, anilines, elemental sulfur | Aerobic, functionalization of multiple C–H bonds. rsc.org |

| Palladium/Copper | α-thioamides (from 2-bromothiophenol and α-halohydroxamates) | Facilitates cyclization to form the benzothiazine ring. nih.gov |

Organocatalysis and Carbocatalysis (e.g., Graphene Oxide)

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and carbocatalysis have emerged as powerful alternatives. eurekaselect.combenthamdirect.com Graphene oxide (GO) has been identified as a highly efficient and recyclable carbocatalyst for the synthesis of functionalized 1,4-benzothiazines. researchgate.net It catalyzes the oxidative cyclization of 2-aminothiophenol and 1,3-dicarbonyl compounds, benefiting from its large surface area and the presence of acidic and oxidative functional groups. researchgate.net This method offers a general and sustainable protocol for a wide range of 1,4-benzothiazine derivatives. researchgate.net The use of 2D graphene oxide membrane nanoreactors has also been explored for the rapid flow synthesis of related benzothiazoles, demonstrating high conversion rates in short reaction times at room temperature. rsc.org

| Catalyst | Reactants | Key Features |

| Graphene Oxide (GO) | 2-aminothiophenol, 1,3-dicarbonyl compounds | Efficient, recyclable, metal-free, sustainable. researchgate.net |

| GO Membrane Nanoreactors | 2-aminothiophenol, various benzaldehydes | Rapid flow synthesis, high conversion at room temperature. rsc.org |

Biocatalysis in Benzothiazine Synthesis

Biocatalysis offers an environmentally benign approach to chemical synthesis, utilizing enzymes or whole organisms to catalyze reactions with high selectivity. In the synthesis of 1,4-benzothiazines, baker's yeast (Saccharomyces cerevisiae) has been employed as a biocatalyst for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. cbijournal.comnih.gov This reaction proceeds at ambient temperature in methanol (B129727), providing a green and mild alternative to conventional methods. cbijournal.com The use of ultrasonic irradiation has been shown to significantly accelerate these yeast-catalyzed reactions. nih.gov

| Biocatalyst | Reactants | Key Features |

| Baker's Yeast (Saccharomyces cerevisiae) | 2-aminothiophenols, 1,3-dicarbonyl compounds | Green synthesis, ambient temperature, can be enhanced by ultrasonication. cbijournal.comnih.gov |

Modern Reaction Conditions and Techniques for Synthesis

Beyond the choice of catalyst, the reaction conditions and techniques employed play a crucial role in the efficiency and sustainability of synthetic processes. Microwave irradiation and ultrasonication are two modern techniques that have been successfully applied to the synthesis of 1,4-benzothiazine derivatives, often leading to shorter reaction times, higher yields, and milder conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a well-established technique for accelerating thermally driven reactions. This method offers several advantages over conventional heating, including significantly shorter reaction times, experimental simplicity, and often higher product yields and purity. tsijournals.com The synthesis of 1,4-benzothiazine derivatives has been successfully achieved through microwave irradiation, for example, in the cyclization of o-aminothiophenol with 1,3-diketones or β-ketoesters in DMSO. orientjchem.orgorientjchem.org This approach provides a rapid and efficient route to biologically active (4H)-1,4-benzothiazine derivatives. orientjchem.org The synthesis of 1,4-benzothiazine esters has also been accomplished using this technique, highlighting its versatility. tsijournals.comtsijournals.com

| Reactants | Solvent | Key Advantages of Microwave Synthesis |

| o-aminothiophenol, 1,3-diketones/β-ketoesters | DMSO | Rapid, efficient, higher yields. orientjchem.org |

| 2-aminobenzenethiol, maleic anhydride (B1165640) | Methanol | Shorter reaction time, experimental simplicity. |

Ultrasonication-Enhanced Reactions

Ultrasonication utilizes sound energy to activate and accelerate chemical reactions. This technique is known to provide higher yields, shorter reaction times, and milder reaction conditions compared to classical methods. The synthesis of various benzothiazine derivatives has been enhanced by the application of ultrasound. For instance, the reaction of 2-aminobenzenethiol with maleic anhydride in the presence of sulfuric acid and methanol is significantly accelerated under sonication. Similarly, the synthesis of benzothiazole derivatives from 2-aminothiophenol and various benzaldehydes has been efficiently carried out using an ultrasonic probe, often in the absence of a solvent and catalyst. analis.com.my

| Reactants | Conditions | Key Advantages of Ultrasonication |

| 2-aminobenzenethiol, maleic anhydride | Methanol, H2SO4 | Higher yields, shorter reaction times, milder conditions. |

| 2-aminothiophenol, benzaldehyde derivatives | Solvent- and catalyst-free | Short reaction time, simplicity, moderate to good yields. analis.com.my |

Solvent-Free and Green Chemistry Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,4-benzothiazine scaffolds to minimize environmental impact. These approaches prioritize the use of non-toxic catalysts, alternative energy sources, and solvent-free conditions. nih.govbeilstein-journals.org

One notable solvent-free strategy involves the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. This reaction, catalyzed by a small amount of hydrazine hydrate, proceeds rapidly to afford 2,3-disubstituted-1,4-benzothiazines in high yields, typically ranging from 83% to 96%. nih.gov Another eco-friendly approach utilizes microwave irradiation, which significantly accelerates the reaction between 2-aminothiophenols and β-keto esters or β-diketones on a basic alumina solid support, achieving yields of 69–85% within minutes. nih.gov

Biocatalysis and novel catalytic systems have also been explored. Baker's yeast has been employed as a whole-cell biocatalyst for the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds in methanol, with ultrasonic irradiation further enhancing reaction rates. nih.gov Furthermore, supramolecular catalysts like β-cyclodextrin have been used in water to facilitate the cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides, producing 2,3-disubstituted benzo-1,4-thiazines in excellent yields (70–91%) in under an hour. nih.gov Graphene oxide has also emerged as an efficient and recyclable metal-free carbocatalyst for the synthesis of functionalized 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyl compounds. nih.gov

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidative Cyclocondensation | 2-Aminobenzenethiols + 1,3-Dicarbonyls | Hydrazine Hydrate / Solvent-Free | 83-96% | nih.gov |

| Microwave-Assisted Synthesis | 2-Aminothiophenols + β-Keto Esters | Basic Alumina / MWI / Solvent-Free | 69-85% | nih.gov |

| Supramolecular Catalysis | Diaryl Disulfides + 1,3-Dicarbonyls | β-Cyclodextrin / Water | 70-91% | nih.gov |

| Carbocatalysis | 2-Aminothiophenol + 1,3-Dicarbonyls | Graphene Oxide / Metal & Solvent-Free | 75-88% | nih.gov |

Optimization of Synthetic Pathways and Yield Enhancement Studies

The optimization of synthetic routes to 1,4-benzothiazine derivatives is critical for improving efficiency, controlling product structure, and maximizing yields. Key areas of focus include regioselectivity, stereoselectivity, and the development of high-throughput protocols.

Achieving regioselectivity is paramount in the synthesis of substituted 1,4-benzothiazines to avoid the formation of undesired isomers. A facile and highly regioselective synthesis has been developed using the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgresearchgate.net In this reaction, the nucleophilicity of the sulfur atom is significantly greater than that of the nitrogen atom in the amine group. researchgate.net This difference drives the initial attack of the sulfur exclusively at the epoxide carbon adjacent to the aryl group, leading to a specific ring-opening pathway and the formation of a single regioisomer. researchgate.net

The reaction conditions can also be tuned to control the formation of different benzothiazinone isomers. For instance, the cyclization of gem-dicyanoepoxides with 2-aminothiophenol under neutral conditions yields 1,4-benzothiazine-2-one as the sole product. However, when the hydrochloride salt of 2-aminothiophenol is used, the reaction predominantly affords the isomeric 1,4-benzothiazine-3-one. This regiocontrol is dictated by the reaction medium, which influences the nucleophilic character of the reacting centers.

The development of stereoselective methods allows for the synthesis of chiral 1,4-benzothiazine analogues, which is crucial for pharmacological applications where stereochemistry often dictates biological activity. An iodide-catalyzed alkene sulfenoamination reaction with 2-aminothiophenol has been developed to access 1,4-benzothiazines with defined stereochemistry. This method proceeds with good functional group compatibility and allows for both regio- and stereoselective construction of the heterocyclic core.

Furthermore, enantioselective synthesis has been achieved in the context of creating benzothiazine-amino acid conjugates. beilstein-journals.org While direct coupling can be challenging, a linear synthesis approach where the benzothiazine moiety is assembled from pyruvic acid attached to an amino acid has been successful. beilstein-journals.org This strategy allows for the incorporation of chirality originating from the amino acid starting material into the final benzothiazine-containing molecule. beilstein-journals.org

Maximizing product yield is a constant goal in synthetic chemistry. Several protocols for 1,4-benzothiazine synthesis have been optimized to deliver excellent yields. The reaction of an equimolar mixture of 2-aminothiophenol and acetylacetone in methanol at room temperature has been reported to produce 1-(3-methyl-4H-benzo nih.govacgpubs.orgthiazin-2-yl) ethenone in an outstanding 98% yield. nih.gov

As previously mentioned, green chemistry approaches often lead to high yields. The solvent-free oxidative cyclocondensation using hydrazine hydrate provides yields up to 96%, while the use of β-cyclodextrin in water can result in yields as high as 91%. nih.gov The reaction between 2-aryl-2-bromo-1H-indene-1,3(2H)-diones and 2-aminothiophenol in refluxing ethanol is another efficient, catalyst-free method that produces 1,4-benzothiazine derivatives in yields ranging from 82% to 95%. nih.gov These high-yielding methods are advantageous for both laboratory-scale synthesis and potential industrial scale-up.

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol + Acetylacetone | Methanol, Room Temperature | Substituted Ethenone | 98% | nih.gov |

| 2-Aminobenzenethiols + 1,3-Dicarbonyls | Hydrazine Hydrate, Solvent-Free | 2,3-Disubstituted 1,4-Benzothiazines | up to 96% | nih.gov |

| 2-Aryl-2-bromo-1H-indene-1,3(2H)-diones + 2-ATP | Ethanol, Reflux | Indeno-fused Benzothiazines | 82-95% | nih.gov |

Post-Synthetic Modification Strategies on the this compound Core

Post-synthetic modification (PSM) is a powerful strategy for diversifying a core molecular scaffold to generate libraries of analogues for structure-activity relationship (SAR) studies. For the this compound core, the exocyclic primary amine group (part of a hydrazinyl moiety) at the N-4 position is a prime target for derivatization.

While specific literature on the PSM of this exact compound is limited, the reactivity of the N-amino group can be predicted based on the well-established chemistry of hydrazines and N-amino heterocycles. One of the most common reactions is the condensation with carbonyl compounds. The reaction of the N-amino group with various aldehydes and ketones would readily form the corresponding hydrazone derivatives. This transformation is typically carried out under mild, often acidic, catalytic conditions and is a robust method for introducing a wide variety of substituents. nih.govudel.edu

Another viable modification strategy is the acylation of the terminal amino group. Reaction with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) would yield N-acylhydrazide derivatives. This introduces an amide bond, which can alter the electronic and steric properties of the molecule and provide a new point for further functionalization. Similarly, reaction with sulfonyl chlorides would produce sulfonamide derivatives.

Alkylation of the terminal nitrogen is also a potential modification pathway, although controlling selectivity between the ring nitrogen and the exocyclic nitrogen could present a challenge. These proposed strategies represent logical and chemically feasible routes to expand the chemical space around the this compound scaffold, enabling the synthesis of diverse derivatives for further investigation.

Chemical Reactivity and Functionalization of 2,3 Dihydro 4h 1,4 Benzothiazin 4 Amine Systems

Derivatization at the Nitrogen Atom (N-4 position and ring nitrogen)

N-alkylation and N-acylation are fundamental transformations for modifying the benzothiazine core. The nitrogen atom's nucleophilicity enables reactions with various electrophiles.

N-alkylation of benzothiazine derivatives has been successfully achieved using different alkylating agents under various conditions. For instance, the N-alkylation of 2-(benzylidene)-3,4-dihydro-2H- nih.govnih.gov-benzothiazin-3-one has been accomplished using halogenated carbon chains under phase transfer catalysis (PTC) conditions, leading to good yields of the N-alkylated products. researchgate.net In other studies, 2-aroyl-3-methyl-4H-1,4-benzothiazines have been alkylated to prepare the corresponding 1H-1,4-benzothiazine ylids. researchgate.net While these examples are on related benzothiazinone or benzothiazine systems, the principles are applicable to the N-4 amine of the target compound.

Acylation reactions introduce an acyl group onto the nitrogen atom, typically forming an amide linkage. This can be achieved using acyl chlorides or anhydrides. For example, N-(2-cyanomethylsulfonylphenyl)acylamide derivatives have been synthesized from 2-aminobenzenethiols, demonstrating the feasibility of acylating the nitrogen atom that becomes part of the heterocyclic system. nih.gov

Table 1: Examples of N-Alkylation Reactions on Benzothiazine Scaffolds

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-(benzylidene)-3,4-dihydro-2H- nih.govnih.gov-benzothiazin-3-one | Halogenated alkyl chains | Phase Transfer Catalysis | N-alkylated- nih.govnih.gov-benzothiazin-3-one | researchgate.net |

| 2-Aroyl-3-methyl-4H-benzothiazines | Alkylating agents | Not specified | 2-Aroyl-3-methyl-1H-1,4-benzothiazine ylids | researchgate.net |

Carboxamide moieties are frequently incorporated into heterocyclic structures to modulate their physicochemical and biological properties. The synthesis of benzothiazine carboxamides can be approached in several ways. One common method involves the reaction of an N-substituted benzothiazine with a suitable amine or the reaction of an amino-benzothiazine with a carboxylic acid derivative.

For example, 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (Piroxicam) is synthesized by reacting the corresponding ethyl ester (ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide) with 2-aminopyridine (B139424) in a refluxing inert solvent like o-xylene. google.com Similarly, derivatives of 4H-benzo[b] nih.govnih.govthiazine-3-carboxylic acid have been coupled with amino acids to form the corresponding amides, although direct coupling proved challenging due to the instability of the carboxylic acid. nih.gov These syntheses highlight established routes to form carboxamide linkages with the benzothiazine core structure.

The primary amine at the N-4 position is amenable to condensation reactions to form Mannich bases and Schiff bases.

Mannich Reaction: This is a three-component aminoalkylation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.comnih.gov The amine of the 2,3-dihydro-4H-1,4-benzothiazin-4-amine can serve as the amine component in this reaction, leading to the formation of β-amino carbonyl compounds known as Mannich bases. nih.govgijash.com

Schiff Base Formation: Schiff bases, characterized by an imine or azomethine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde or ketone. ijpbs.com The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the imine. gijash.com This reaction is well-documented for various benzothiazine and related heterocyclic systems. For example, 2-acetyl-3-methyl-4H-1,4-benzothiazine has been condensed with 4-nitrobenzaldehyde (B150856) to yield the corresponding Schiff base. researchgate.net Similarly, various Schiff bases have been synthesized from 2-aminobenzothiazole (B30445) derivatives and different aromatic aldehydes in an alcoholic medium, often with an acid catalyst like acetic acid. ijpbs.comsemanticscholar.orgmedwinpublishers.com

Table 2: Synthesis of Schiff Bases from Benzothiazine Derivatives

| Amine Component | Carbonyl Component | Conditions | Product Type | Reference |

| 2-Acetyl-3-methyl-4H-1,4-benzothiazine | 4-Nitrobenzaldehyde | Not specified | Schiff Base | researchgate.net |

| 4,6-difluoro-2-amino benzothiazole (B30560) | Aromatic aldehydes | Methanol (B129727), glacial acetic acid, reflux | N-benzylidene-benzothiazol-2-amine | ijpbs.com |

| 4-amino-2-aryl-5-methyl-2,4-dihydro-3H-1,2,4-triazoles-3-ones | 8-formyl-7-hydroxy-4-methyl coumarin | Alcohol, acetic acid, room temp | Coumarin-Triazole Schiff Base | semanticscholar.org |

Modifications and Substitutions on the Benzene (B151609) Ring

The benzene ring of the benzothiazine system is susceptible to electrophilic aromatic substitution, and the regiochemical outcome of such reactions is governed by the directing effects of the fused heterocyclic ring. msu.edu The substituents on the benzene ring can significantly influence the reactivity.

Sulfur Atom: The sulfur atom, with its non-bonding electron pairs, can donate electron density to the aromatic ring through resonance, acting as an activating group and directing incoming electrophiles to the ortho and para positions relative to its point of attachment.

Nitrogen Atom: Similarly, the nitrogen atom of the thiazine (B8601807) ring also possesses a lone pair of electrons that can participate in resonance, further activating the ring for electrophilic attack and reinforcing the ortho, para directing influence. libretexts.org

Therefore, the fused dihydrothiazinamine ring is generally considered an activating group that directs electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) to the positions ortho and para to the heteroatoms, primarily positions 5 and 7. The presence of other electron-donating or electron-withdrawing groups on the ring will further modify this reactivity and regioselectivity. libretexts.org

Transformations at the Thiazine Ring Carbons (C-2, C-3)

The C-2 and C-3 positions of the thiazine ring are key sites for introducing structural diversity. Their reactivity is often explored during the synthesis of the benzothiazine ring itself, through cyclocondensation reactions.

The synthesis of 2,3-disubstituted 4H-benzo-1,4-thiazines is commonly achieved through the reaction of 2-aminothiophenols with various carbonyl or carboxyl compounds. nih.govbeilstein-journals.org These reactions fundamentally involve nucleophilic attack and additions that establish the C-2 and C-3 positions.

A notable example is the reaction of 2-aminothiophenol (B119425) with α-cyano α-alkoxy carbonyl epoxides. acgpubs.org The reaction mechanism involves a regioselective nucleophilic attack of the sulfur atom on the epoxide ring, followed by an intramolecular attack by the nitrogen atom. This sequence forms the thiazine ring and installs substituents at both the C-2 and C-3 positions. acgpubs.org The regioselectivity of the initial nucleophilic attack dictates the final substitution pattern. acgpubs.org

Furthermore, intramolecular conjugate additions have been utilized to construct the benzothiazine ring system. In these cases, a sulfonimidoyl carbanion (a nucleophile) adds to an α,β-unsaturated functional group in a stereoselective manner, forming the C-C bond of the thiazine ring. nih.gov The 1,4-benzothiazine moiety itself can also react with nucleophiles, sometimes leading to ring contraction to form the more stable 1,3-benzothiazole derivatives. semanticscholar.org This indicates that the carbons within the thiazine ring, particularly those adjacent to the heteroatoms, can act as electrophilic sites under certain conditions.

Cycloaddition Reactions for Fused Systems (e.g., Triazole, Thiadiazine Linkages)

The 1,4-benzothiazine scaffold serves as a valuable precursor for the synthesis of more complex, fused heterocyclic systems through cycloaddition and cyclization reactions. A prominent application is the formation of triazole-fused benzothiazoles, which merge the structural features of both heterocycles.

One common synthetic route involves the conversion of a substituted aniline (B41778) to a 2-aminobenzothiazole, which is then transformed into a 2-hydrazinobenzothiazole (B1674376) intermediate. nih.gov This key intermediate can subsequently react with various one-carbon donors, such as formic acid, to facilitate the cyclization and formation of the fused triazole ring, yielding acs.orgresearchgate.netresearchgate.nettriazolo[3,4-b]benzothiazole derivatives. nih.gov The reaction of the 2-hydrazinobenzothiazole with formic acid in excess leads directly to the tricyclic product. nih.gov

Alternative strategies include photochemical approaches. For instance, 4-(2'-haloaryl)-5-aryl-s-triazole-3-thiones can be irradiated to furnish s-triazolo[3,4-b]benzothiazoles via an intramolecular electron transfer mechanism. acs.org Similarly, irradiating 4-(2-halobenzyl)-5-substituted-1,2,4-triazole-3-thiones under basic conditions can afford triazolo[3,4-b]-1,3(4H)-benzothiazines. researchgate.net

The synthesis of thiadiazine-fused systems can also be achieved. For example, the reaction of 2-aminobenzothiazole with chlorosulfonyl isocyanate followed by treatment with a secondary amine can lead to the formation of benzothiazolo[3,2-d] acs.orgresearchgate.netresearchgate.netthiadiazine derivatives. These reactions demonstrate the utility of the benzothiazine amine and sulfur moieties as reactive sites for building fused ring systems.

| Precursor | Reagents/Conditions | Fused Product | Reference |

|---|---|---|---|

| 2-Hydrazinobenzothiazoles | Formic acid, reflux | acs.orgresearchgate.netresearchgate.netTriazolo[3,4-b]benzothiazoles | nih.gov |

| 4-(2'-Haloaryl)-5-aryl-s-triazole-3-thione | Photolysis (e.g., 254 nm UV light) | s-Triazolo[3,4-b]benzothiazoles | acs.org |

| 4-(2-Halobenzyl)-5-substituted-1,2,4-triazole-3-thiones | Photolysis, CH3CN/NaOH | Triazolo[3,4-b]-1,3(4H)-benzothiazines | researchgate.net |

| 3-Hydrazino 1,2,4-triazolo (3,4-b) benzothiazole | Ethyl acetoacetate (B1235776) / Acetyl acetone | Pyrazolyl-substituted 1,2,4-triazolo (3,4-b) benzothiazole | researchgate.net |

Redox Chemistry of the Benzothiazine Core

The sulfur atom within the 1,4-benzothiazine ring is susceptible to changes in its oxidation state, allowing for the synthesis of derivatives with modified electronic and steric properties. Both oxidation and reduction reactions are key transformations of this heterocyclic core.

Oxidation to Sulfoxides and Sulfones

The thioether linkage in the 1,4-benzothiazine ring can be readily oxidized to the corresponding sulfoxide (B87167) (S-oxide) and subsequently to the sulfone (S,S-dioxide). This transformation significantly alters the geometry and electronic nature of the sulfur atom, converting it from a bent, electron-donating thioether to a tetrahedral, electron-withdrawing sulfonyl group.

A widely used method for this oxidation is the treatment of 4H-1,4-benzothiazines with 30% hydrogen peroxide in a glacial acetic acid solvent. researchgate.net The reaction typically involves refluxing the benzothiazine with an initial portion of hydrogen peroxide, followed by the addition of a second portion and further heating to ensure complete conversion to the sulfone. researchgate.net The resulting 4H-1,4-benzothiazine S,S-dioxides are stable crystalline solids. researchgate.net This oxidation can also be accomplished with other oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA).

The conversion to the sulfone is confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the formation of the sulfone group is characterized by the appearance of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the regions of 1150-1105 cm⁻¹ and 1384-1300 cm⁻¹, respectively. researchgate.net

| Substrate | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4H-1,4-Benzothiazine | 30% Hydrogen Peroxide | Glacial Acetic Acid | Reflux | 4H-1,4-Benzothiazine S,S-dioxide (Sulfone) | researchgate.net |

| Substituted 4H-1,4-Benzothiazines | 30% Hydrogen Peroxide | Glacial Acetic Acid | Reflux for several hours | Substituted 4H-1,4-Benzothiazine S,S-dioxides | researchgate.net |

Reduction Reactions to Amines and Other Derivatives

Reduction reactions targeting the 1,4-benzothiazine core can proceed at different sites, primarily at the C=N double bond (in the 4H-isomer) or by reduction of a sulfone/sulfoxide back to the sulfide. The reduction of the imine or enamine functionality within the thiazine ring leads to the formation of fully saturated 2,3-dihydro-4H-1,4-benzothiazine derivatives, which are cyclic amines.

Catalytic hydrogenation is an effective method for this transformation. The reduction of the C=N double bond in related benzothiadiazine 1,1-dioxides has been achieved using catalysts such as platinum(IV) oxide (PtO₂) or palladium on activated charcoal (Pd/C) under hydrogen pressure. mdpi.com These conditions are transferable to the 1,4-benzothiazine system to produce the corresponding dihydro derivatives.

Chemical reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) in the presence of an acid like trifluoroacetic acid (TFA) is capable of reducing the C=N bond to an amine. mdpi.com Another approach is organocatalytic transfer hydrogenation, where a hydrogen donor like a Hantzsch ester or a benzothiazoline (B1199338) is used in conjunction with a chiral phosphoric acid catalyst to achieve asymmetric reduction of the imine, yielding chiral amines with high enantioselectivity. acs.org

| Substrate | Reducing Agent/System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzothiadiazine 1,1-dioxides (C=N bond) | H₂ / PtO₂ or Pd/C | Acetic acid, 10-15 bar H₂ | 3,4-Dihydro derivative (Amine) | mdpi.com |

| Benzothiadiazine 1,1-dioxides (C=N bond) | NaBH₄ / TFA | Dichloromethane, 0-5 °C | 3,4-Dihydro derivative (Amine) | mdpi.com |

| Ketimines (Model for C=N bond) | Benzothiazoline / Chiral Phosphoric Acid | Mesitylene, 50 °C | Chiral Amine | acs.org |

Mechanistic Investigations of 1,4-Benzothiazine Reactions

Understanding the reaction mechanisms involved in the synthesis and transformation of 1,4-benzothiazines is crucial for controlling product outcomes and designing new synthetic routes. Key mechanistic pathways include nucleophilic attacks that initiate cyclization or ring transformations, and the cyclization processes that form the heterocyclic core.

Nucleophilic Attack Pathways

The reactivity of 1,4-benzothiazine precursors and derivatives is often dictated by nucleophilic attack. In the synthesis of the ring system from 2-aminothiophenol, the thiol group is a potent nucleophile. acgpubs.orgresearchgate.net When reacting with an electrophile like an epoxide, the sulfur atom typically initiates the reaction by attacking one of the epoxide carbons. acgpubs.orgresearchgate.net This regioselectivity is driven by the superior nucleophilicity of sulfur compared to the nitrogen of the amino group. acgpubs.orgresearchgate.net This initial S-C bond formation is followed by an intramolecular attack by the amino group to close the ring.

In existing benzothiazine systems, particularly those with electrophilic centers, nucleophilic attack can lead to ring transformations. For instance, in certain aroylpyrrolo[2,1-c] acs.orgresearchgate.netbenzothiazine-1,2,4-triones, a nucleophile (like an alcohol or amine) attacks the highly reactive thioester carbonyl carbon (C4). nih.govbeilstein-journals.org This attack results in the cleavage of the S⁵–C⁴ bond, opening the 1,4-benzothiazine ring to form a 1-(2-thiophenyl)pyrrole intermediate. This intermediate then undergoes a subsequent intramolecular cyclization, where the newly formed thiol group attacks a different electrophilic site on the pyrrole (B145914) ring, ultimately leading to a ring contraction and the formation of a more stable pyrrolo[2,1-b] acs.orgnih.govbenzothiazole product. nih.govbeilstein-journals.org

Cyclization Mechanisms

The formation of the 1,4-benzothiazine ring is most commonly achieved by the reaction of 2-aminothiophenol (or its disulfide dimer) with a three-carbon electrophilic synthon. nih.govnih.gov The specific mechanism depends on the nature of the reaction partner.

Reaction with α,β-Unsaturated Ketones: The mechanism often proceeds via a Michael addition. The nucleophilic thiol of 2-aminothiophenol adds to the β-carbon of the unsaturated ketone. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and subsequent dehydration to form the 1,4-benzothiazine ring. nih.gov

Reaction with 1,3-Dicarbonyl Compounds: This reaction typically involves an oxidative cyclocondensation. A proposed mechanism involves the initial oxidation of 2-aminothiophenol to its corresponding disulfide. nih.govnih.gov The disulfide then reacts with the 1,3-dicarbonyl compound to form an enamine intermediate. This intermediate undergoes cyclization through the cleavage of the S-S bond to yield the final 1,4-benzothiazine product. nih.gov In some cases, the reaction proceeds directly via condensation of the amino group with one carbonyl, followed by cyclization involving the thiol.

Reaction with Epoxides: As mentioned previously, the cyclization mechanism is initiated by the regioselective nucleophilic attack of the sulfur atom on an epoxide carbon, leading to ring-opening. acgpubs.orgresearchgate.net This is followed by an intramolecular nucleophilic attack from the nitrogen atom onto the other carbon that was part of the epoxide, closing the six-membered thiazine ring. acgpubs.orgresearchgate.net

Computational and Theoretical Investigations of 2,3 Dihydro 4h 1,4 Benzothiazin 4 Amine Analogues

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 1,4-benzothiazine derivatives. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic structure of chemical compounds. For 1,4-benzothiazine analogues, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311G**, provide a reliable means to predict their three-dimensional structures. researchgate.netnih.gov

The primary goal of these studies is to find the lowest energy conformation of the molecule. The calculations yield precise information on bond lengths, bond angles, and dihedral angles. These theoretical values are often compared with experimental data obtained from X-ray crystallography to validate the computational model. For instance, studies on related benzothiazine structures have shown a good correlation between DFT-calculated geometries and those determined in the solid state. researchgate.net The dihydrothiazine ring in these structures typically adopts a screw-boat or envelope conformation. nih.govnih.gov This detailed structural information is paramount for understanding the molecule's steric properties and how it might fit into a biological receptor.

Table 1: Representative Geometric Parameters from DFT Calculations for a 1,4-Benzothiazine Scaffold Note: This table contains illustrative data based on typical findings in the literature for related structures, as specific data for the parent compound was not available.

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-311G**) |

| Bond Length | C-S | 1.78 Å |

| C-N | 1.40 Å | |

| C=C (Aromatic) | 1.39 Å | |

| Bond Angle | C-S-C | 101.5° |

| C-N-C | 120.8° | |

| Dihedral Angle | C-S-C-C | 55.2° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 1,4-benzothiazine analogues, FMO analysis helps predict their susceptibility to electrophilic and nucleophilic attack. The HOMO is typically localized over the electron-rich parts of the molecule, indicating the sites prone to electrophilic attack, while the LUMO is found on electron-deficient areas, which are susceptible to nucleophilic attack. Studies on antitumor benzothiazoles have utilized FMO analysis to predict their bioactivation by metabolic enzymes like cytochrome P4501A1. nih.gov DFT calculations have been used to determine the HOMO, LUMO, and energy gaps for various 1,4-benzothiazine derivatives, providing insights into their electronic properties and reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for 1,4-Benzothiazine Analogues Note: Values are representative and can vary significantly with substitution.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue A (Electron-donating group) | -5.85 | -0.95 | 4.90 |

| Analogue B (Parent structure) | -6.10 | -0.72 | 5.38 |

| Analogue C (Electron-withdrawing group) | -6.45 | -1.50 | 4.95 |

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. The MEP map displays regions of negative electrostatic potential (red/yellow), which are rich in electrons and attractive to electrophiles, and regions of positive electrostatic potential (blue), which are electron-poor and attractive to nucleophiles. scirp.org

For 1,4-benzothiazine derivatives, MEP analysis identifies the most likely sites for intermolecular interactions, including hydrogen bonding. nih.gov The nitrogen and sulfur atoms of the thiazine (B8601807) ring, along with any electronegative substituents, typically appear as regions of negative potential, making them potential hydrogen bond acceptors. Conversely, amine protons and aromatic hydrogens often represent areas of positive potential, acting as hydrogen bond donors. This information is invaluable for understanding how these molecules might interact with biological macromolecules like proteins or nucleic acids. scirp.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and stability of different conformations.

For 1,4-benzothiazine analogues, MD simulations are particularly useful for studying their behavior in a solvated environment or when bound to a biological target. nih.gov For example, simulations can explore the conformational changes a ligand undergoes upon entering a receptor's active site and assess the stability of the resulting ligand-receptor complex. nih.govresearchgate.net By tracking the interactions, such as hydrogen bonds and hydrophobic contacts over the course of the simulation, researchers can gain a deeper understanding of the binding dynamics and the key residues involved in stabilizing the complex. This is crucial for validating docking poses and refining the understanding of ligand-target interactions. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a fundamental tool in drug discovery for screening virtual libraries of compounds and proposing binding modes at the molecular level.

Molecular docking studies have been extensively applied to 1,4-benzothiazine analogues to explore their potential as therapeutic agents. These studies predict how the ligands fit into the binding pockets of various protein targets and estimate the strength of the interaction, commonly expressed as a binding affinity or docking score (in kcal/mol). A more negative score typically indicates a more favorable binding interaction. researchgate.net

For example, various 1,4-benzothiazine derivatives have been docked into the active sites of targets involved in cancer and neurological disorders. One study investigated substituted 1,4-benzothiazines as potential anti-lung cancer agents by docking them against inflammatory targets like Interleukin-8 (IL-8), with one compound showing a promising binding affinity of -7.54 kcal/mol. researchgate.neteurekaselect.com Another study explored novel 1,4-benzothiazine-3-one derivatives as anticonvulsant agents through docking and MD simulations with GABA-Aergic receptors to elucidate their binding mechanism. nih.gov These studies help to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and specific amino acid residues in the receptor's active site, guiding the design of more potent and selective analogues.

Table 3: Summary of Molecular Docking Studies on 1,4-Benzothiazine Analogues

| Compound Analogue | Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netnih.govthiazine-2-carboxylate | Interleukin-8 (IL-8) | 5D14 | -7.54 | Not specified |

| 4-(4-bromo-benzyl)-4H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one | GABA-Aergic Receptor | Not specified | Not specified | Not specified |

| Benzothiazole (B30560) derivatives | GABA-aminotransferase | 1OHV | -104 to -121 (MolDock Score) | Glu50, Asn110 |

| Benzothiazole derivatives | DHPS Enzyme | Not specified | Not specified | Not specified |

Identification of Key Interacting Residues and Binding Modes

Molecular docking studies have been instrumental in elucidating the binding modes of 2,3-dihydro-4H-1,4-benzothiazin-4-amine analogues with various biological targets. These computational analyses provide insights into the specific molecular interactions that govern the affinity and activity of these compounds.

In studies of 1,5-benzothiazepine (B1259763) analogues, which share structural similarities, as α-glucosidase inhibitors, molecular docking has revealed key binding interactions within the enzyme's active site (PDB ID: 3AJ7). nih.gov The most active analogues demonstrated a network of interactions with various amino acid residues. For instance, hydrogen bonds were observed between the compounds and residues such as Asp241, Asp332, and Arg561. Hydrophobic interactions with residues like Phe501 and Phe608 were also identified as crucial for stabilizing the ligand-enzyme complex. nih.gov

Similarly, docking studies of benzothiazole derivatives targeting the Dihydropteroate Synthase (DHPS) enzyme have identified critical interactions. Potent inhibitors were found to form hydrogen bonds with key residues within the active site, contributing to their inhibitory activity. mdpi.com In the context of anti-HIV agents, analogues based on the 1,2-benzothiazine scaffold were designed to interact with the HIV-1 integrase active site. nih.gov The core structure, featuring hydroxy and carboxamide groups, acts as a chelating motif, forming essential metal-binding interactions with the Mg2+ ions crucial for the enzyme's catalytic function. nih.gov

Further investigations into 1,3-thiazolidin-4-one analogues bearing a benzothiazole moiety have targeted the CYP450 3A4 enzyme. Docking simulations showed that the most potent compound in the series established hydrogen bonding interactions with the amino acid residue ILE 369. researchgate.net Additionally, hydrophobic interactions between the phenyl group of the compound and the PHE 304 residue were observed, further anchoring the ligand in the binding pocket. researchgate.net

These studies collectively highlight that the binding modes of benzothiazine analogues are typically characterized by a combination of hydrogen bonding, hydrophobic interactions, and, in some cases, metal chelation, with specific amino acid residues depending on the target protein.

| Target Enzyme | Analogue Scaffold | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| α-Glucosidase | 2,3-dihydro-1,5-benzothiazepine | Asp241, Asp332, Arg561 | Hydrogen Bonding | nih.gov |

| α-Glucosidase | 2,3-dihydro-1,5-benzothiazepine | Phe501, Phe608 | Hydrophobic | nih.gov |

| HIV-1 Integrase | 1,2-benzothiazine-3-carboxamide | Mg2+ ions | Metal Chelation | nih.gov |

| CYP450 3A4 | 1,3-thiazolidin-4-one-benzothiazole | ILE 369 | Hydrogen Bonding | researchgate.net |

| CYP450 3A4 | 1,3-thiazolidin-4-one-benzothiazole | PHE 304 | Hydrophobic | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of new analogues and for understanding the structural features that influence potency.

Predictive QSAR models have been successfully developed for various classes of compounds structurally related to this compound. For a series of 2,3-dihydro-1,5-benzothiazepine derivatives evaluated for α-glucosidase inhibitory activity, a QSAR model was established that demonstrated a strong correlation between the structural properties of the compounds and their biological activity. nih.gov The statistical significance of this model was confirmed by a high correlation coefficient (r) of 0.9553, indicating a good predictive ability for the inhibitory assay. nih.gov

In another study focusing on thiazolidine-4-carboxylic acid derivatives as anti-influenza agents targeting neuraminidase, both 2D and 3D-QSAR models were developed. nih.gov The 3D-QSAR models, which consider the three-dimensional properties of the molecules, showed high predictive power. One of the developed models was able to predict 95.7% of the variance in the neuraminidase inhibitory activity data, highlighting its robustness for forecasting the potency of novel compounds. nih.gov Similarly, 4D-QSAR analysis, which also accounts for conformational flexibility, has been applied to benzothiophene (B83047) analogs, allowing for the quantitative prediction of compound potency and guiding the design of new derivatives. nih.gov These examples demonstrate the utility of QSAR in creating reliable models to forecast the biological potency of benzothiazine analogues and related heterocyclic compounds.

| Compound Class | Biological Target | Model Type | Key Statistical Parameter | Reference |

|---|---|---|---|---|

| 2,3-dihydro-1,5-benzothiazepine derivatives | α-Glucosidase | QSAR | Correlation coefficient (r) = 0.9553 | nih.gov |

| Thiazolidine-4-carboxylic acid derivatives | Neuraminidase | 3D-QSAR | Predicted variance = 95.7% | nih.gov |

| Benzothiophene analogs | Dopamine D2 receptor | 4D-QSAR | Statistically significant predictive model | nih.gov |

A key outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of a compound series. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, hydrophobic, and topological properties.

Structure Activity Relationship Sar and Structural Modification Studies for 2,3 Dihydro 4h 1,4 Benzothiazin 4 Amine Derivatives

Systematic Analysis of Substituent Effects on Molecular Interactions

The benzene (B151609) ring (Ring A) of the 1,4-benzothiazine nucleus offers multiple positions for substitution, and the electronic nature of these substituents plays a pivotal role in modulating biological activity. The introduction of different functional groups can alter the electron density of the aromatic system, thereby affecting its binding affinity to target proteins.

Generally, the introduction of both electron-donating and electron-withdrawing groups on the benzene ring can influence the biological activity of 1,4-benzothiazine derivatives. For instance, in a series of 1,4-bis(arylsulfonamido)-benzene derivatives, which share some structural similarities with the benzothiazine core, it was observed that electron-donating groups like 4-methyl and 4-phenyl resulted in comparable or improved inhibitory activities against the Keap1-Nrf2 protein-protein interaction. nih.gov Conversely, electron-withdrawing groups such as 4-fluoro and 4-trifluoromethyl were found to be less potent. nih.gov However, the effect of a substituent is highly dependent on the specific biological target. For example, in a study of ketamine esters with aromatic ring substitutions, the 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts, with the powerful electron-withdrawing substituents CF3 and OCF3 providing fewer effective analogues. mdpi.com

The position of the substituent on the benzene ring is also critical. In the aforementioned study on Keap1-Nrf2 inhibitors, the para position was preferred for inhibitory activity over the meta position. nih.gov This highlights the importance of the spatial arrangement of substituents for optimal interaction with the binding pocket of the target protein.

Table 1: Influence of Substituents on Ring A on Biological Activity

| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| 4-Methyl | para | Electron-donating | Comparable or improved | nih.gov |

| 4-Phenyl | para | Electron-donating | Comparable or improved | nih.gov |

| 4-Fluoro | para | Electron-withdrawing | Less potent | nih.gov |

| 4-Trifluoromethyl | para | Electron-withdrawing | Less potent | nih.gov |

Substitutions on the thiazine (B8601807) ring, particularly at the C-2 and C-3 positions, can significantly impact the conformation and biological activity of 1,4-benzothiazine derivatives. nih.gov These positions are crucial for establishing the three-dimensional shape of the molecule, which in turn governs its ability to fit into the active site of a biological target.

The nature of the substituent at the C-2 position of the benzothiazole (B30560) ring, a related heterocyclic system, has been shown to strongly affect the properties of the molecule. mdpi.com For instance, the introduction of a 2,4-dihydroxyphenyl substituent at this position has been associated with activity against human cancer cells. mdpi.com In the context of 1,4-benzothiazines, modifications at C-2 and C-3 can influence the planarity of the ring system and the orientation of other functional groups. For example, in a series of 1,4-benzothiazine analogues designed to induce apoptosis, the nature of the side chain attached to the thiazine ring was found to be a critical determinant of activity. nih.gov

Furthermore, the introduction of bulky or rigid substituents at these positions can be used to probe the steric requirements of the target's binding site. The synthesis of 2,3-disubstituted 4H-benzo-1,4-thiazines is a well-studied area, indicating the importance of these positions for generating chemical diversity and modulating pharmacological properties. nih.gov

In a study on novel 1,4-benzothiazine-3-one derivatives with anticonvulsant activity, two series of compounds with either alkyl or aryl substitutions at the N-4 position were synthesized and evaluated. nih.gov The results indicated that the nature of the substituent at this position had a significant impact on the anticonvulsant effect. nih.gov For instance, the compound 4-(4-bromo-benzyl)-4H-benzo[b] nih.govnih.govthiazin-3(4H)-one demonstrated promising activity, suggesting that an aryl substituent with a specific substitution pattern is favorable for this particular biological activity. nih.gov

The introduction of different side chains at the N-4 position can also be used to explore different regions of the target's binding pocket. In the study of apoptosis-inducing 1,4-benzothiazine analogues, replacing an imidazole (B134444) group in the side chain with different piperazines was found to decrease activity, while replacement with a benzimidazole (B57391) did not cause a significant change. nih.gov This suggests that the size, shape, and electronic properties of the N-4 substituent are all important factors in determining the biological response.

Table 2: Impact of N-4 Substituents on Anticonvulsant Activity

| N-4 Substituent | Compound Series | Observed Activity | Reference |

|---|---|---|---|

| Alkyl groups | Series 1 | Varied | nih.gov |

| Aryl groups | Series 2 | Promising, especially with specific substitutions | nih.gov |

Conformational Analysis and its Implications for Molecular Recognition

Computational studies, such as those using density functional theory (DFT), can be employed to investigate the conformational preferences of these molecules. mdpi.com For example, a conformational analysis of benzothiazole derivatives, a related class of compounds, was performed by varying the dihedral angle between the benzothiazole and phenyl rings to identify the most stable conformers. mdpi.com Such studies can provide valuable insights into the low-energy conformations that are likely to be biologically active.

The conformation of the thiazine ring and the orientation of substituents can have a direct impact on molecular recognition. The presence of a fold along the nitrogen-sulfur axis in 1,4-benzothiazines is believed to be a key structural feature responsible for their biological activity, similar to that of phenothiazines. cbijournal.com This non-planar conformation can allow for specific interactions with the amino acid residues in a binding pocket that would not be possible for a planar molecule.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design for discovering novel chemotypes with improved pharmacological properties. bhsai.orgnamiki-s.co.jp These approaches involve replacing the core scaffold or specific functional groups of a known active molecule with other chemical moieties that retain the key interactions with the biological target.

Scaffold Hopping: This strategy aims to identify new core structures that can mimic the spatial arrangement of the key functional groups of the original molecule. For 1,4-benzothiazine derivatives, this could involve replacing the benzothiazine core with other heterocyclic systems, such as 1,4-benzoxazine or 1,2,3,4-tetrahydroquinoline (B108954). nih.gov A study on apoptosis-inducing analogues found that transforming the 1,4-benzothiazine skeleton into a 1,2,3,4-tetrahydroquinoline did not result in a significant change in activity, while transformation into a 1,4-benzoxazine led to a decrease in activity. nih.gov This suggests that the tetrahydroquinoline scaffold can effectively mimic the key features of the benzothiazine core for this particular biological target.

Bioisosteric Replacement: This approach involves the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to a new molecule with similar biological activity. researchgate.netcambridgemedchemconsulting.com For 1,4-benzothiazine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the benzene ring could be replaced with other aromatic or heteroaromatic rings, or functional groups on the side chains could be swapped with their bioisosteres. In a study of 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates, the bioisosteric replacement of a hydroxyl group in position 4 with a 4-methyl group was investigated and found to result in compounds with pronounced analgesic properties. researchgate.net

Table 3: Examples of Scaffold Hopping and Bioisosteric Replacement

| Strategy | Original Moiety | Replacement Moiety | Impact on Activity | Reference |

|---|---|---|---|---|

| Scaffold Hopping | 1,4-Benzothiazine | 1,2,3,4-Tetrahydroquinoline | No significant change | nih.gov |

| Scaffold Hopping | 1,4-Benzothiazine | 1,4-Benzoxazine | Decreased activity | nih.gov |

Rational Design Principles for Novel 1,4-Benzothiazine Analogues

The rational design of novel 1,4-benzothiazine analogues with enhanced potency and selectivity relies on a thorough understanding of their SAR and the structural requirements of their biological targets. nih.gov By integrating experimental data with computational modeling techniques, it is possible to design new molecules with improved pharmacological profiles.

Key principles for the rational design of 1,4-benzothiazine analogues include:

Target-Specific Modifications: The design of new derivatives should be guided by the specific features of the target's binding site. For example, if the binding pocket is known to have a hydrophobic region, introducing lipophilic substituents on the benzothiazine core could enhance binding affinity.

Optimization of Physicochemical Properties: Modifications to the 1,4-benzothiazine scaffold can be used to improve the drug-like properties of the molecule, such as solubility, metabolic stability, and bioavailability.

Exploitation of Key Interactions: The design of new analogues should aim to preserve or enhance the key interactions that are responsible for the biological activity of the parent compound. This could involve maintaining specific hydrogen bonding patterns or optimizing van der Waals interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new analogues and to rationalize their observed activities. nih.gov These computational tools can help to prioritize compounds for synthesis and to guide the design of new molecules with improved properties.

For instance, in the design of 1,4-benzothiazine-3-one based bisamide derivatives as inhibitors of Staphylococcus aureus, molecular modeling was used to predict the binding of the designed molecules to the target enzyme, peptide deformylase. nih.gov This computational approach, combined with subsequent bioactivity assessment, led to the identification of potent antibacterial agents. nih.gov

Exploration of Non Biological Applications for 2,3 Dihydro 4h 1,4 Benzothiazin 4 Amine Scaffolds

Applications in Materials Science

The unique electronic and structural properties of 1,4-benzothiazine derivatives make them attractive candidates for the development of advanced materials. Their fused-ring system allows for π-conjugation, which is crucial for electronic applications, while the presence of nitrogen and sulfur atoms offers sites for functionalization to tune material properties. nih.gov

Potential as Semiconductors

The semiconductor potential of 1,4-benzothiazine derivatives is being explored, particularly in the context of dye-sensitized solar cells (DSSCs). A novel organic sensitizer, TBT-1, was developed using a thieno researchgate.netnih.govbenzothiazine donor. rsc.org This new dye demonstrated significantly red-shifted absorptions compared to traditional phenothiazine-based dyes. rsc.org DSSCs constructed with the TBT-1 dye achieved a conversion efficiency of 7.6% under standard AM 1.5G irradiation, a performance comparable to established phenothiazine-based sensitizers. rsc.org This finding suggests that the thieno researchgate.netnih.govbenzothiazine scaffold is a promising electron donor for creating new organic optoelectronic materials. rsc.org

Development of Functional Materials and Coatings

The chromophoric nature of the 1,4-benzothiazine scaffold has been leveraged to create functional materials that respond to external stimuli. nih.gov Certain derivatives exhibit acidichromic behavior, changing color in response to pH changes. nih.gov This property has been applied to coatings on materials like glass, nylon, cotton, and paper, creating surfaces that act as visual pH indicators. nih.gov

Another innovative application is in the control of filter permeability. A paper filter coated with a specific 1,4-benzothiazine derivative, (1,2-ethanediylidene)bis(3-phenyl-2H-1,4-benzothiazine), demonstrated tunable permeability. nih.gov The coating, which is associated with the protonation of the nitrogen atom in the heterocyclic system, can switch from hydrophobic to hydrophilic. This transition makes the filter impermeable to water in one state but permeable in another, offering a method for creating "smart" filtering materials. nih.gov

Catalytic Roles of 1,4-Benzothiazine-based Systems

While primarily known as products of catalyzed reactions, 1,4-benzothiazine derivatives are also being investigated for their own catalytic capabilities, particularly in photocatalysis. nih.gov The inherent chromophoric and electronic properties of these compounds allow them to absorb light and participate in electron transfer processes, which are fundamental to photocatalytic cycles. nih.govresearchgate.net

Furthermore, the synthesis of the 1,4-benzothiazine scaffold itself often relies on catalytic systems. Various methods employ catalysts to facilitate the cyclocondensation reactions that form the heterocyclic ring. rsc.orgnih.gov For instance, an iodide-catalyzed aerobic synthesis has been developed for the functionalization of C-H bonds with elemental sulfur to produce 1,4-benzothiazines. rsc.org Green chemistry approaches have also utilized catalysts like β-cyclodextrin in water to achieve efficient synthesis. nih.gov The study of these synthetic catalytic systems provides insight into the reactivity of the precursors and the stability of the resulting benzothiazine ring, which can inform the design of new benzothiazine-based catalysts.

Sensor Development based on Molecular Recognition

The ability of the 1,4-benzothiazine scaffold to be functionalized allows for the design of chemosensors that operate on the principle of molecular recognition. mdpi.com These sensors can detect specific analytes through changes in their optical properties, such as color or fluorescence. researchgate.netmdpi.com

A notable example is a 1,4-benzothiazine hydrazide derivative designed as a highly selective and sensitive sensor for mercury ions (Hg²⁺) in aqueous solutions. researchgate.net Upon binding with Hg²⁺, the sensor exhibits a distinct color change from light yellow to purple and a significant enhancement of its fluorescence intensity by over 100-fold. researchgate.net This "turn-on" fluorescence response allows for the detection of Hg²⁺ at concentrations as low as 5.4 x 10⁻⁸ M. researchgate.net

Additionally, the acidichromic properties of some 1,4-benzothiazine derivatives have been used to develop visual pH sensors. A paper-based sensor was created that could visually detect highly acidic pH levels, outperforming some commercial indicators in certain ranges. nih.gov

| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit |

| Fluorometric/Colorimetric | Mercury (Hg²⁺) | Complexation leading to color change and >100-fold fluorescence enhancement. | 5.4 x 10⁻⁸ M researchgate.net |

| Colorimetric | Acidity (pH) | Protonation of the nitrogen atom causing a color shift from red to blue. | Visual detection of highly acidic pH nih.gov |

Potential in Agrochemical Research (e.g., pest control mechanisms)

Derivatives of 1,4-benzothiazine have shown significant potential in the agrochemical sector due to their inherent biological activities against various plant pathogens and pests. researchgate.net The scaffold has been identified as a key component in compounds with fungicidal, herbicidal, and pesticidal properties. nih.govresearchgate.net

Benzothiazine (BTh) has a history of use as a fungicide. researchgate.net Research has shown that its derivatives can be effective against fungal strains such as Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum. researchgate.net Beyond direct toxicity to fungi, BTh derivatives can also enhance a plant's own defense mechanisms by activating the expression of pathogenesis-related (PR) genes, which are involved in systemic acquired resistance (SAR). researchgate.net This dual action—direct antifungal activity and stimulation of the plant's immune system—makes them attractive candidates for developing new crop protection agents. researchgate.net Studies on wheat have shown that priming seeds with BTh derivatives can lead to increased plant growth and biomass, even under drought conditions. researchgate.net

Roles in Dyestuffs and Photographic Development Research

The chromophoric properties of the 1,4-benzothiazine ring system have long been utilized in the dye and photography industries. researchgate.netnih.gov These compounds are the primary building blocks of pheomelanins, which are naturally occurring red-yellow pigments. researchgate.net This inherent ability to absorb and reflect light makes them suitable for use as dyestuffs. nih.gov

In the field of photography, certain 1,4-benzothiazine derivatives have been employed as color photographic developers. researchgate.netnih.gov These compounds participate in the chemical process that converts the latent image on photographic film into a visible one, contributing to the formation of the final color image. Their specific chemical properties allow for the controlled reduction of silver halides and the subsequent formation of dye molecules that create the photograph. researchgate.net

Utilization as Ultraviolet Light Absorbers

The application of 2,3-dihydro-4H-1,4-benzothiazin-4-amine and its derivatives specifically as ultraviolet (UV) light absorbers is a niche area of research with limited publicly available data. While the broader class of heterocyclic compounds, including phenothiazines and various benzothiazine derivatives, has been investigated for their photophysical properties, specific and detailed research findings on the UV absorption characteristics of the this compound scaffold are not extensively documented in the reviewed literature.

However, the inherent chromophoric nature of the 1,4-benzothiazine ring system suggests potential for UV absorption. nih.gov The electronic properties, and therefore the UV-Vis absorption spectra, of benzothiazine derivatives can be influenced by the nature and position of substituents on the heterocyclic and benzene (B151609) rings. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to predict the absorption spectra of various benzothiazine and benzothiazole (B30560) derivatives, indicating absorption in the UV region. researchgate.net

Research on related compounds offers some insight into the potential UV-absorbing capabilities of this class of molecules. For instance, photophysical studies of certain monomeric synthetic analogues of the pheomelanin subunit, which includes the benzothiazine structure, have shown UV absorbance in the range of approximately 280 nm to 360 nm. umaine.edu This absorption is attributed to the extended conjugation within these molecules. umaine.edu

While direct experimental data for this compound is scarce, the table below presents UV absorption data for a few other 1,4-benzothiazine derivatives as reported in scientific literature. It is important to note that these are not the specific compound of interest but belong to the same broader chemical family.

| Compound Name | Maximum Absorption Wavelength (λmax) | Solvent | Reference |

|---|---|---|---|

| 4'-bromo DMIC | 320 nm | Not Specified | umaine.edu |

| 4'-bromo DHICA | 325 nm | Not Specified | umaine.edu |

| 10H-phenothiazine | 252 nm and 316 nm | Not Specified | nih.gov |

| 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | 234 nm and 280 nm | MeCN | nih.gov |

The development of novel UV absorbers is an active area of research, and the 1,4-benzothiazine scaffold presents a potential, though currently underexplored, avenue for the design of new photostable materials. Further empirical studies are required to fully characterize the UV absorption properties of this compound and its derivatives and to evaluate their efficacy and stability for practical applications as UV light absorbers.

Future Research Directions and Emerging Paradigms for 2,3 Dihydro 4h 1,4 Benzothiazin 4 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 1: Potential AI/ML Applications in 1,4-Benzothiazine Research

| AI/ML Technique | Application in Compound Design | Potential Outcome for 2,3-dihydro-4H-1,4-benzothiazin-4-amine |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Identification of key structural features for enhanced activity. |

| Generative Adversarial Networks (GANs) | Generate novel molecular structures with desired properties. | Design of new derivatives with improved therapeutic profiles. |

| Deep Learning Neural Networks | Predict physicochemical properties and ADMET profiles. | Optimization of drug-like properties for better clinical outcomes. |

Advancements in High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a specific biological target. While HTS has been a staple in drug discovery, its future application in 1,4-benzothiazine research will likely focus more on detailed mechanistic studies rather than just primary activity screening.

Future HTS campaigns for derivatives of this compound could incorporate high-content imaging, genomic, and proteomic readouts. This would provide a more comprehensive understanding of how these compounds affect cellular systems. By analyzing changes in protein expression, gene regulation, and cellular morphology, researchers can elucidate the mechanism of action and identify potential off-target effects early in the discovery process. Such detailed screening can help in designing safer and more effective therapeutic agents based on the 1,4-benzothiazine scaffold. nih.gov

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. benthamdirect.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes. researchgate.net This includes the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation. eurekaselect.com